molecular formula C11H23BO2Si B139081 (E)-Trimethyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)silane CAS No. 126688-99-1

(E)-Trimethyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)silane

Cat. No.: B139081
CAS No.: 126688-99-1
M. Wt: 226.20 g/mol
InChI Key: DAMNKYZWPOUBAV-UHFFFAOYSA-N
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Description

(E)-Trimethyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)silane is an organosilicon compound that features a vinyl group substituted with a boronate ester and a trimethylsilyl group

Scientific Research Applications

(E)-Trimethyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)silane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Medicine: Investigated for its role in drug discovery and development.

    Industry: Utilized in the production of advanced materials and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Trimethyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)silane typically involves the following steps:

    Preparation of the Boronate Ester: The boronate ester can be synthesized by reacting a suitable boronic acid with a diol, such as pinacol, under dehydrating conditions.

    Vinylation: The vinyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the boronate ester reacts with a vinyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize reaction conditions and improve yield. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-Trimethyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)silane can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The boronate ester can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Hydrogenation reactions using palladium on carbon or other metal catalysts are common.

    Substitution: Palladium catalysts and bases like potassium carbonate are typically used in cross-coupling reactions.

Major Products

    Oxidation: Aldehydes or ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted vinyl derivatives.

Mechanism of Action

The mechanism of action of (E)-Trimethyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester can form reversible covalent bonds with diols, making it useful in sensing and separation applications. The vinyl group can undergo polymerization or cross-coupling reactions, while the trimethylsilyl group provides stability and lipophilicity.

Comparison with Similar Compounds

Similar Compounds

    (E)-Trimethyl(2-vinylsilyl)boronate: Lacks the dioxaborolan ring, making it less stable.

    (E)-Trimethyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)silane: Saturated version, less reactive in certain reactions.

    (E)-Trimethyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)germane: Contains a germanium atom instead of silicon, altering its reactivity and applications.

Uniqueness

(E)-Trimethyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)silane is unique due to the combination of a boronate ester, a vinyl group, and a trimethylsilyl group. This combination imparts distinct reactivity and stability, making it a versatile compound in various chemical transformations and applications.

Properties

IUPAC Name

trimethyl-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23BO2Si/c1-10(2)11(3,4)14-12(13-10)8-9-15(5,6)7/h8-9H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMNKYZWPOUBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23BO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694547
Record name Trimethyl[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126688-99-1
Record name Trimethyl[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-Trimethyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)silane
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(E)-Trimethyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)silane
Reactant of Route 3
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(E)-Trimethyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)silane

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